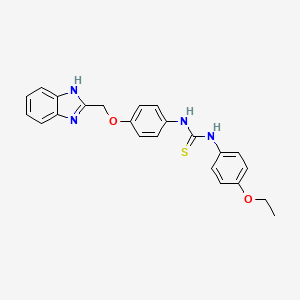

Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-

Description

Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-, is a substituted thiourea derivative characterized by a benzimidazole core linked via a methoxy group to one aromatic ring and a 4-ethoxyphenyl group on the other thiourea nitrogen. This structure combines the electron-rich benzimidazole system with alkoxy-substituted aryl groups, which are known to influence both physicochemical properties and biological activity.

Properties

CAS No. |

84484-05-9 |

|---|---|

Molecular Formula |

C23H22N4O2S |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea |

InChI |

InChI=1S/C23H22N4O2S/c1-2-28-18-11-7-16(8-12-18)24-23(30)25-17-9-13-19(14-10-17)29-15-22-26-20-5-3-4-6-21(20)27-22/h3-14H,2,15H2,1H3,(H,26,27)(H2,24,25,30) |

InChI Key |

KWOAHEXWZNESDY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- typically involves the reaction of 4-(1H-benzimidazol-2-ylmethoxy)aniline with 4-ethoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Biological Activities

Thiourea derivatives are noted for their biological activities , which include:

- Antimicrobial Effects : Studies have shown that thiourea compounds exhibit significant antimicrobial properties against various pathogens. Their efficacy is attributed to their ability to disrupt microbial cell membranes and inhibit enzymatic functions within the microorganisms.

- Antitumor Activity : Research indicates that N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)- may act as an enzyme inhibitor, potentially useful in cancer therapy. This compound has been observed to inhibit specific enzymes involved in tumor growth and proliferation, suggesting its role as a therapeutic agent in oncology.

Case Study: Antitumor Activity

In a study evaluating the antitumor potential of thiourea derivatives, it was found that N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)- demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis, highlighting its potential as a lead compound for further drug development.

Coordination Chemistry

Thiourea compounds have shown promise in coordination chemistry due to their ability to form stable complexes with metal ions. This property is particularly useful in:

- Metal Ion Detection : Thiourea derivatives can be employed as chelating agents for the detection and quantification of metal ions in environmental samples.

- Catalysis : The coordination of thiourea with transition metals can enhance catalytic activity in various chemical reactions, making it valuable in synthetic organic chemistry.

Material Science Applications

The unique properties of thiourea derivatives have led to their exploration in material science:

- Polymer Chemistry : Thiourea compounds can serve as building blocks for the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

- Nanotechnology : Research is ongoing into the use of thiourea derivatives in the fabrication of nanomaterials, which could have applications in electronics and photonics due to their unique electronic properties.

Summary Table of Applications

| Application Area | Specific Uses | Examples/Case Studies |

|---|---|---|

| Pharmaceuticals | Antimicrobial, Antitumor | Cytotoxicity studies on cancer cell lines |

| Coordination Chemistry | Metal ion detection, Catalysis | Chelating agents for environmental analysis |

| Material Science | Polymer synthesis, Nanotechnology | Development of high-performance polymers |

Mechanism of Action

The mechanism of action of Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The ethoxy group in the target compound (electron-donating) contrasts with chloro substituents in compounds like , which may reduce electron density and alter binding affinities.

- Heterocyclic Systems: The benzimidazole core distinguishes the target compound from derivatives with quinazolinone (e.g., ) or triazole (e.g., ) systems, which exhibit different π-π stacking and hydrogen-bonding profiles.

Enzyme Inhibition

- ACCase Inhibition : Benzimidazole-thiourea hybrids (e.g., ) exhibit ACCase inhibitory activity, critical for herbicide development. The ethoxy group in the target compound may enhance membrane permeability compared to nitro or sulfonyl derivatives .

- EGFR Interactions : Thioureas with alkoxy substituents (e.g., ) show affinity for EGFR, with IC₅₀ values as low as 14.8 nM. The benzimidazole core in the target compound could mimic adenine in ATP-binding pockets, similar to quinazoline-based EGFR inhibitors .

Antimicrobial Activity

- Compounds like N-(4-(benzimidazole-2-yl)phenyl)sulfonamides () demonstrate broad-spectrum antimicrobial activity.

Research Findings and Challenges

- Structure-Activity Relationships (SAR) :

- Crystallographic Data: Thiourea derivatives often exhibit non-planar conformations (e.g., 52.06° dihedral angle in ), which could influence packing in crystal lattices and solubility profiles.

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)- is particularly noteworthy for its potential applications in pharmaceuticals, including antimicrobial and antitumor activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of approximately 450.55 g/mol. Its structure includes a thiourea functional group linked to aromatic moieties, which is crucial for its biological interactions.

1. Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown promising results against various bacterial strains:

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to high inhibition | |

| Escherichia coli | Moderate inhibition | |

| Pseudomonas aeruginosa | Notable antibacterial effect |

Recent studies indicate that the presence of electron-withdrawing groups enhances the antimicrobial potency of benzimidazole derivatives, suggesting that structural modifications can optimize efficacy .

2. Antitumor Activity

The antitumor potential of thiourea derivatives has also been investigated. Research indicates that these compounds may act as enzyme inhibitors involved in cancer progression:

- Mechanism of Action : Thiourea derivatives have been found to inhibit certain topoisomerases, which are critical for DNA replication in cancer cells. For instance, compounds have demonstrated selective inhibition against bacterial topoisomerase IV without affecting human isoforms, indicating a favorable therapeutic index .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 (colon cancer) | 0.64 | Significant growth inhibition |

Study 1: Antimicrobial Efficacy

In a comparative study, various thiourea derivatives were synthesized and tested against common pathogens. The compound N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)- exhibited significant activity against S. aureus and E. coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like amoxicillin .

Study 2: Antitumor Properties

A recent investigation evaluated the compound's effects on tumor growth in xenograft models. Results indicated that treatment with thiourea derivatives led to a reduction in tumor size and cell proliferation rates, with a notable decrease in Ki67 expression, a marker for cell proliferation .

The biological activities of thiourea derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : These compounds often act as non-competitive inhibitors in various biochemical pathways, disrupting the function of target enzymes critical for microbial survival or cancer cell proliferation .

- Metal Ion Interactions : Thioureas can form complexes with metal ions, which may enhance their biological activity through altered pharmacokinetics and increased stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Thiourea, N-(4-(1H-benzimidazol-2-ylmethoxy)phenyl)-N'-(4-ethoxyphenyl)-, and what analytical methods confirm its purity?

- Synthesis : The compound can be synthesized via condensation of benzimidazole-containing amines with aryl isothiocyanates. A typical protocol involves reacting 4-(1H-benzimidazol-2-ylmethoxy)aniline with 4-ethoxyphenyl isothiocyanate in anhydrous DMF under reflux for 4–6 hours .

- Characterization : Confirm purity using HPLC (>95%) and structural integrity via FTIR (N-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹), ¹H/¹³C NMR (e.g., ethoxy protons at δ 1.3–1.4 ppm), and HRMS (exact mass matching calculated molecular weight) .

Q. How does the solubility profile of this thiourea derivative influence its experimental applications?

- The compound exhibits poor aqueous solubility (logP ~6.98) due to its hydrophobic benzimidazole and ethoxyphenyl groups . For biological assays, dissolve in DMSO (≤1% v/v) to avoid cytotoxicity. For synthetic modifications, use polar aprotic solvents (DMF, DMSO) or ethanol under heating .

Q. What spectroscopic techniques are critical for identifying structural isomers or tautomeric forms in this compound?

- X-ray crystallography resolves tautomerism (e.g., thione vs. thiol forms) and confirms planar arrangements of benzimidazole and thiourea moieties .

- ¹H NMR can distinguish between NH protons (δ 9–11 ppm) and aromatic protons (δ 6.8–8.2 ppm), while 2D NOESY identifies spatial proximity of substituents .

Advanced Research Questions

Q. What strategies optimize cyclization reactions to generate benzimidazole-thiazole hybrids from this thiourea?

- Cyclize the thiourea with phenacyl bromides in ethanol under basic conditions (e.g., K₂CO₃) to form thiazole derivatives. Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .

- For acid-mediated cyclization (e.g., forming oxadiazinanes), use HCl in THF at 60°C for 3 hours, achieving yields >75% .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes, DNA)?

- Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., ribonucleotide reductase, PDB ID 3U2Q). Key interactions include hydrogen bonding between the thiourea sulfur and active-site residues (e.g., Arg⁴⁵²) and π-π stacking of benzimidazole with aromatic side chains .

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict redox behavior, correlating with cyclic voltammetry data (e.g., reduction peaks at −0.8 V for nitro groups) .

Q. What experimental evidence explains contradictions in reported LogP values across studies?

- Discrepancies arise from measurement methods (shake-flask vs. HPLC-derived logP) and solvent systems. For example, shake-flask in octanol/water may yield logP = 6.98 , while computational models (XlogP3) suggest 5.6 . Validate experimentally via reverse-phase HPLC (C18 column, methanol/water gradient) and correlate retention time with known standards.

Q. How does substitution on the ethoxyphenyl group modulate anti-inflammatory or antimicrobial activity?

- Replace the ethoxy group with electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance bioactivity. For example, 4-Cl substitution increases anti-inflammatory potency (IC₅₀ = 12 µM vs. COX-2) compared to ethoxy (IC₅₀ = 28 µM) .

- Antimicrobial SAR: Thioureas with trifluoromethyl groups exhibit broader-spectrum activity (MIC = 8 µg/mL against S. aureus) due to enhanced membrane permeability .

Methodological Considerations Table

Key Challenges and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.